molecular formula C10H9ClO2 B8314540 7-Methoxy-2-chloromethylbenzofuran CAS No. 75566-55-1

7-Methoxy-2-chloromethylbenzofuran

Cat. No.: B8314540
CAS No.: 75566-55-1
M. Wt: 196.63 g/mol
InChI Key: KAQNKWMAUTZMCA-UHFFFAOYSA-N
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Description

7-Methoxy-2-chloromethylbenzofuran is a chemical building block of high interest in organic synthesis and medicinal chemistry research. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. This specific derivative, featuring a 7-methoxy group and a 2-chloromethyl substituent, is a versatile synthetic intermediate. The reactive chloromethyl group serves as a key handle for further functionalization, allowing researchers to create novel compounds for biological evaluation. Benzofuran derivatives are extensively investigated for their neuroprotective properties, with some compounds demonstrating efficacy against NMDA-induced excitotoxicity, a pathway implicated in stroke and neurodegenerative diseases . Furthermore, the benzofuran core is a common motif in compounds studied for anticancer activity against various cell lines, antimicrobial effects, and anti-acetylcholinesterase (AChE) activity relevant to Alzheimer's disease research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

75566-55-1

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-(chloromethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C10H9ClO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6H2,1H3

InChI Key

KAQNKWMAUTZMCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Methoxy-2-chloromethylbenzofuran with key analogs, focusing on substituent effects, biological activity, and synthesis.

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Features
This compound 7-OCH₃, 2-CH₂Cl Chloromethyl for electrophilic reactivity; methoxy for solubility
Methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate (4) 5-Br, 7-OH, 6-OCH₃, 2-COOCH₃ Bromine enhances cytotoxicity; hydroxyl and methoxy improve hydrogen bonding
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxybenzofuran-2-carboxylate (5) 5-Br, 7-O(CH₂)₂N(C₂H₅)₂, 6-OCH₃, 2-COOCH₃ Aminoethoxy chain enhances antifungal activity
2-(5-Fluoro-7-methyl-3-methylsulfanylbenzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃, 2-CH₂COOH Fluorine increases metabolic stability; methylsulfanyl aids in hydrophobic interactions
N-Methoxy-7-(4-methoxybenzyl)-N-methylbenzofuran-2-carboxamide (22) 7-(4-OCH₃C₆H₄CH₂), 2-CON(OMe)Me Methoxybenzyl group enhances lipophilicity; carboxamide improves binding affinity

Key Research Findings

  • Brominated benzofurans exhibit lower cytotoxicity than their non-brominated precursors, suggesting halogen type (Cl vs. Br) significantly impacts safety profiles .
  • Substituent position matters: Methoxy at the 7-position (as in the target compound) may sterically hinder interactions compared to 6-methoxy analogs .
  • Aminoalkoxy side chains (e.g., in compound 5) enhance antifungal activity, whereas chloromethyl groups could favor covalent target binding .

Preparation Methods

Nucleophilic Aromatic Substitution

Methoxylation is commonly performed via nucleophilic substitution of a hydroxyl precursor. 2-Hydroxy-7-methoxybenzofuran serves as a key intermediate, synthesized through:

  • Alkylation of 2,7-dihydroxybenzofuran using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaOH).

  • Selective protection/deprotection strategies to avoid over-alkylation.

Example Protocol (Adapted from):

  • Reactants: 2,7-Dihydroxybenzofuran (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Acetone or DMF.

  • Conditions: Reflux at 60–80°C for 6–12 hours.

  • Yield: 75–85% after recrystallization (hexane/ethyl acetate).

Direct Methoxylation via Ullmann Coupling

In cases where hydroxyl precursors are unavailable, copper-catalyzed coupling of aryl halides with methanol has been explored:

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Base: Cs₂CO₃.

  • Solvent: DMSO at 110°C.

  • Yield: 60–70% (lower efficiency due to competing side reactions).

Chloromethylation at the 2-Position: Thionyl Chloride-Mediated Halogenation

Hydroxymethyl Intermediate Preparation

The chloromethyl group is introduced via a hydroxymethyl precursor (2-hydroxymethyl-7-methoxybenzofuran ), synthesized through:

  • Vilsmeier-Haack formylation followed by sodium borohydride reduction.

  • Palladium-catalyzed coupling of iodophenols with propargyl alcohol, as demonstrated in WO 98/54178.

Thionyl Chloride (SOCl₂) Optimization

The hydroxymethyl group is converted to chloromethyl using SOCl₂ under controlled conditions:

  • Base Additive: Diisopropylethylamine (DIEA, 0.5–2.0 equiv) to scavenge HCl and prevent hydrolysis.

  • Solvent: Halogenated alkanes (e.g., CH₂Cl₂) or aromatic hydrocarbons (toluene).

  • Temperature: −5°C to 50°C, with lower temperatures minimizing byproducts.

Key Data from:

ParameterOptimal RangeImpact on Yield/Purity
SOCl₂ Equivalents1.0–1.5>95% conversion
DIEA Equivalents1.0–1.2Reduces tar formation
Reaction Time2–4 hours90–95% isolated yield

Alternative Chlorinating Agents

While SOCl₂ is predominant, phosphorus pentachloride (PCl₅) and oxalyl chloride have been tested:

  • PCl₅: Higher reactivity but leads to over-chlorination (purity <80%).

  • Oxalyl Chloride: Requires catalytic DMF, yielding 85–90% product but with longer reaction times.

Integrated Synthesis Protocols

Two-Step Approach (Methoxylation → Chloromethylation)

Step 1: Methoxylation of 2,7-dihydroxybenzofuran (as in Section 2.1).
Step 2: Chlorination of 2-hydroxymethyl-7-methoxybenzofuran with SOCl₂/DIEA.

  • Overall Yield: 68–72% (combined steps).

  • Purity: >98% (HPLC) after aqueous workup and solvent distillation.

One-Pot Methoxylation-Chloromethylation

A streamlined method avoids isolating intermediates:

  • Reactants: 2,7-Dihydroxybenzofuran, methyl iodide, SOCl₂.

  • Base: Sequential addition of K₂CO₃ (for methylation) and DIEA (for chlorination).

  • Solvent: Toluene at 50°C.

  • Yield: 60–65% (lower due to competing side reactions).

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents: CH₂Cl₂ (for chlorination) and acetone (for methoxylation).

  • Recycling: Distillation recovery rates exceed 90% for CH₂Cl₂.

Waste Management

  • HCl Byproduct: Neutralized with aqueous NaOH, generating NaCl effluent.

  • DIEA·HCl: Filtered and regenerated via basification.

Challenges and Mitigation Strategies

  • Hydrolysis of Chloromethyl Group: Quenching reactions at 0°C minimizes back-hydrolysis.

  • Purity Requirements: Recrystallization from isopropyl acetate/hexane mixtures achieves pharmacopeial standards .

Q & A

Q. What strategies resolve low yields in the final chloromethylation step of benzofuran synthesis?

  • Methodology : Troubleshoot via: (i) Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-reaction purification to remove byproducts . (ii) Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloride ion availability . (iii) Temperature gradients : Stepwise heating (e.g., 25°C → 50°C) minimizes side reactions .

Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., dihydroorotate dehydrogenase)?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target enzymes (PDB ID: 6X9Q). Focus on interactions between the chloromethyl group and hydrophobic enzyme pockets, and validate predictions with in vitro enzyme inhibition assays .

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